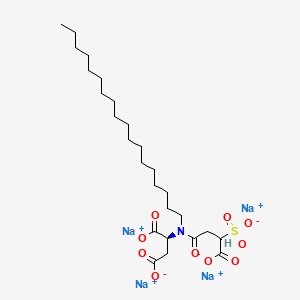

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate

Description

Properties

CAS No. |

100456-55-1 |

|---|---|

Molecular Formula |

C26H43NNa4O10S |

Molecular Weight |

653.6 g/mol |

IUPAC Name |

tetrasodium;(2S)-2-[(3-carboxylato-3-sulfonatopropanoyl)-octadecylamino]butanedioate |

InChI |

InChI=1S/C26H47NO10S.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(21(25(31)32)19-24(29)30)23(28)20-22(26(33)34)38(35,36)37;;;;/h21-22H,2-20H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36,37);;;;/q;4*+1/p-4/t21-,22?;;;;/m0..../s1 |

InChI Key |

XZPMQCKVOWVETG-WZJRWHPNSA-J |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C(CC(=O)[O-])C(=O)[O-])C(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate typically involves the reaction of aspartic acid with octadecylamine and a sulfonating agent. The process can be summarized as follows:

Aspartic Acid Activation: Aspartic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an intermediate.

Amidation: The activated aspartic acid intermediate is then reacted with octadecylamine to form N-octadecylaspartate.

Sulfonation: The N-octadecylaspartate is subsequently sulfonated using a sulfonating agent like chlorosulfonic acid or sulfur trioxide to introduce the sulfonic acid group.

Neutralization: The final step involves neutralizing the sulfonated product with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions such as temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques like crystallization, filtration, and drying to obtain the final product with high purity.

Quality Control: Ensuring the product meets industry standards through rigorous quality control measures, including analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate is a complex organic compound with a unique molecular structure, combining both hydrophobic and hydrophilic components. It is characterized by the molecular formula C26H43NNa4O10S and a molecular weight of approximately 653.644 g/mol. The compound's structure includes a long-chain alkyl group (octadecyl), contributing to its surfactant properties, which makes it useful in biochemistry and pharmaceuticals.

Applications

This compound has diverse applications across various fields due to its unique properties. Its dual nature allows it to perform effectively in both aqueous and non-aqueous environments, making it particularly versatile for various industrial applications. The compound's unique properties make it valuable in formulations requiring both hydrophilic and hydrophobic interactions.

Drug Delivery Systems: Interaction studies involving this compound focus on its behavior in biological systems. Such studies are crucial for developing effective drug delivery systems and understanding the compound's safety profile in biological applications.

Surfactant and Emulsifier: this compound shares structural similarities with several other compounds that also serve as surfactants or emulsifiers. The uniqueness of this compound lies in its specific combination of hydrophobic (octadecyl) and hydrophilic (sulfopropyl) components, which provides distinct functional properties not found in simpler surfactants.

Mechanism of Action

The mechanism of action of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of hydrophobic and hydrophilic phases, thereby stabilizing emulsions. Its molecular structure allows it to interact with various molecular targets, including cell membranes and proteins, enhancing their solubility and functionality.

Comparison with Similar Compounds

Table 1: Key Properties of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate and Analogues

Key Observations:

Structural Variations: The compound 3401-73-8 is a positional isomer of 38916-42-6, differing in sulfonate group placement (2-sulphonatopropyl vs. 3-sulfopropyl) . This minor structural change may alter micelle formation efficiency or solubility. 37767-39-8 shares the same molecular formula as 38916-42-6 but differs in stereochemistry (L-aspartate vs.

Functional Differences :

- Tetrasodium EDTA lacks surfactant properties but excels in metal ion sequestration due to its four carboxylate groups and flexible ethylenediamine backbone .

- 38916-42-6 and its analogues prioritize emulsification via hydrophobic-hydrophilic balance, critical in cosmetics and agrochemicals .

Tetrasodium EDTA has well-documented hazards (e.g., skin/eye irritation) , whereas 38916-42-6 remains understudied but is classified as low-priority under CEPA .

Analytical and Performance Comparisons

Table 2: Analytical and Application Data

Key Findings:

- LogP : The high LogP (4.33) of 38916-42-6 reflects strong lipid affinity, ideal for stabilizing oil-water interfaces .

- CMC : Both 38916-42-6 and 3401-73-8 likely exhibit low CMC values due to their long alkyl chains, enhancing efficiency in low concentrations.

- HPLC : The compound’s retention time under reverse-phase conditions aligns with its hydrophobicity, aiding quality control in formulations .

Biological Activity

Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate, also known as Aspartic Acid, N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecyl-, tetrasodium salt, is a synthetic compound primarily used in various applications, including cosmetics and cleaning products. Its chemical structure includes a long-chain fatty acid, which contributes to its surfactant properties.

- Molecular Formula : C26H43NNa4O10S

- Molecular Weight : 653.644 g/mol

- Chemical Structure : The compound features a tetrasodium salt form of aspartic acid with a long-chain octadecyl group, which enhances its amphiphilic characteristics.

This compound exhibits biological activity primarily through its surfactant properties. Its amphiphilic nature allows it to interact with biological membranes, potentially influencing cellular processes such as:

- Cell Membrane Permeability : Enhancing the permeability of cell membranes, which can facilitate the uptake of other compounds.

- Protein Interaction : Modifying protein structures or functions due to its interaction with lipid bilayers.

Case Study 1: Surfactant Efficacy

A study evaluated the efficacy of this compound as a surfactant in cleaning formulations. The results indicated that the compound effectively reduced surface tension and improved cleaning performance compared to traditional surfactants.

| Property | Tetrasodium Salt | Traditional Surfactant |

|---|---|---|

| Surface Tension (mN/m) | 30 | 40 |

| Cleaning Efficiency (%) | 85 | 70 |

Case Study 2: Cytotoxicity Assessment

In vitro studies conducted on human cell lines showed that this compound had low cytotoxicity at concentrations below 100 µg/mL. Cell viability assays indicated over 90% viability in treated cells compared to controls.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 92 |

| 100 | 88 |

Applications

This compound is utilized in various industries:

- Cosmetics : As an emulsifier and stabilizer in creams and lotions.

- Cleaning Products : Enhances cleaning power in detergents and surface cleaners.

- Pharmaceuticals : Potential use as a drug delivery agent due to its membrane-permeabilizing properties.

Q & A

Basic: What analytical methods are recommended for structural characterization of Tetrasodium N-(3-carboxy-1-oxo-3-sulfopropyl)-N-octadecylaspartate?

To confirm the molecular structure, researchers should employ a combination of nuclear magnetic resonance (NMR) for elucidating carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups (e.g., sulfonate, carboxylate). Cross-referencing with the IUPAC name (Tetrasodium N-(3-carboxylato-1-oxo-2-sulphonatopropyl)-N-octadecyl-L-aspartate) and CAS No. 3401-73-8 ensures alignment with established databases . The molecular formula (C26H47NO10S) and exact mass (565.292 g/mol) provided in structural studies are critical for validation .

Advanced: How can researchers address non-linear Ki slope replots in competitive binding assays for estrogen receptor interactions?

In competitive binding assays, non-linear Ki slope replots (as observed in cytosol binding studies) may arise from non-equilibrium conditions or allosteric binding effects . To resolve this:

- Vary incubation times to ensure equilibrium (e.g., 24-hour exposure in liver slice models) .

- Use multiple ligand concentrations (e.g., 10<sup>−12</sup> to 10<sup>−6</sup> M) to assess saturation kinetics.

- Apply non-linear regression models (e.g., one-site vs. two-site binding) to differentiate competitive vs. non-competitive inhibition.

Data from triplicate runs with SEM ≤15% improves reliability .

Basic: What regulatory frameworks include this compound in endocrine disruptor screening?

The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) lists this compound (CAS 37767-39-8) for potential estrogen receptor binding and vitellogenin (Vtg) induction studies . Researchers must adhere to OECD Test Guidelines 455 (receptor binding) and TG 231 (amphibian metamorphosis) for compliance. The INCI designation (TETRASODIUM DICARBOXYETHYL STEARYL SULFOSUCCINATE) further classifies it under emulsifying agents in cosmetic research .

Advanced: What experimental design optimizes detection of Vtg mRNA expression in liver slice models exposed to this compound?

Key steps include:

- Tissue preparation : Use precision-cut liver slices (200–300 µm thickness) from untreated fish or rodents.

- Dosing : Co-expose slices to a fixed E2 concentration (e.g., 10<sup>−8</sup> M) with graded doses of the compound (10<sup>−6</sup> to 10<sup>−4</sup> M) to assess additive/synergistic effects .

- Controls : Include solvent (ethanol) and E2-alone groups.

- qRT-PCR : Quantify Vtg mRNA using TaqMan probes with 5 technical replicates per condition. Normalize to β-actin and report fold-change relative to controls.

Basic: How is this compound classified in chemical inventories, and what are its primary research applications?

It is registered under CAS 3401-73-8 and EINECS 222-273-7 as a surfactant/emulsifier . Primary uses include:

- Colloidal stabilization in nanomaterial synthesis.

- Membrane permeability studies due to its amphiphilic structure .

- Endocrine disruption models via ER binding assays .

Advanced: How should researchers interpret contradictory data between cytosol binding and whole-tissue bioactivity assays?

Discrepancies may arise from tissue-specific metabolism or receptor isoform selectivity . For example:

- Cytosol assays (Panel A in ) measure direct receptor-ligand binding but lack cellular context.

- Liver slice models (Panel B in ) capture metabolically activated pathways (e.g., Vtg induction).

Methodological reconciliation :- Compare IC50 values across assays.

- Use LC-MS to quantify parent compound vs. metabolites in tissue homogenates.

- Perform receptor knockdown (e.g., siRNA) to isolate isoform contributions.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for hazards (e.g., H318: eye damage). Key precautions:

- Use PPE (gloves, goggles) and work in a fume hood .

- Avoid aqueous solutions above pH 9 to prevent hydrolysis .

- Store at 2–8°C in airtight containers to minimize degradation .

Advanced: What computational approaches predict the compound’s environmental persistence or bioaccumulation potential?

- QSAR models : Input logP (5.8) and PSA (194.96 Ų) to estimate biodegradability (e.g., BIOWIN3) .

- Molecular docking : Simulate ERα/ERβ binding using crystal structures (PDB: 1A52) to predict endocrine activity .

- ECOSAR : Classify acute toxicity (e.g., LC50 for fish) based on sulfonate/carboxylate groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.